4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid
Description
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Properties
Molecular Formula |
C18H17ClO4 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-[(4-butanoyl-3-chlorophenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C18H17ClO4/c1-2-3-17(20)15-9-8-14(10-16(15)19)23-11-12-4-6-13(7-5-12)18(21)22/h4-10H,2-3,11H2,1H3,(H,21,22) |
InChI Key |
MOCSPZMCTZINLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Biological Activity
4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological effects, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.
Chemical Structure
The chemical structure of 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid can be represented as follows:
This structure features a chlorophenyl group and a butanoyl moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoic acid possess notable antimicrobial properties. The compound 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid has been evaluated for its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity of 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Enterococcus faecium | 125 µg/mL |
| Candida albicans | 125 µg/mL |
The compound exhibited moderate antibacterial activity, with the minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent against these pathogens .
Anticancer Potential
In addition to antimicrobial properties, studies have suggested that compounds similar to 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid may have anticancer effects. The presence of electron-withdrawing groups such as chlorine in the structure can enhance cytotoxicity against cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 10.5 |
| MCF7 (Breast cancer) | 12.3 |
| HeLa (Cervical cancer) | 8.9 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity .
The mechanism by which 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid exerts its biological effects is thought to involve the inhibition of key enzymes and disruption of cellular processes in microorganisms and cancer cells.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
A series of case studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study conducted on aquatic crustaceans showed that the compound had a lower toxicity profile compared to other synthesized derivatives, making it a promising candidate for further development .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation, supporting its potential use as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
